molecular formula C6H18N4O4S B11734092 N''-[3-(Dimethylamino)propyl]guanidine; sulfuric acid CAS No. 4603-23-0

N''-[3-(Dimethylamino)propyl]guanidine; sulfuric acid

Cat. No.: B11734092
CAS No.: 4603-23-0
M. Wt: 242.30 g/mol
InChI Key: PFSBRVAUQQQEMA-UHFFFAOYSA-N
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Description

Chemical Structure: The compound consists of a guanidine core substituted with a 3-(dimethylamino)propyl group at the N''-position, paired with sulfuric acid as a counterion. Its structure enables ambident nucleophilicity due to two distinct nitrogen sites: the highly basic guanidine nitrogen and the tertiary dimethylamino group .

Synthesis: Prepared via alkylation of N''-[3-(dimethylamino)propyl]-N,N,N',N'-tetramethylguanidine with dimethyl sulfate in anhydrous acetonitrile. Reaction conditions critically influence product distribution; acidic environments favor protonation and methylation at the dimethylamino group, yielding dicationic species .

Properties

CAS No.

4603-23-0

Molecular Formula

C6H18N4O4S

Molecular Weight

242.30 g/mol

IUPAC Name

2-[3-(dimethylamino)propyl]guanidine;sulfuric acid

InChI

InChI=1S/C6H16N4.H2O4S/c1-10(2)5-3-4-9-6(7)8;1-5(2,3)4/h3-5H2,1-2H3,(H4,7,8,9);(H2,1,2,3,4)

InChI Key

PFSBRVAUQQQEMA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN=C(N)N.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 1,N³-Bis-(3-dimethylaminopropyl)-thiourea

DMAPA reacts with carbon disulfide (CS₂) in ethanol under reflux to form the thiourea intermediate. Key conditions:

  • Molar ratio : 2:1 (DMAPA:CS₂)

  • Temperature : 10°C initially, then reflux at 78°C for 22 hours

  • Yield : 83% (viscous oil).

Conversion to 1,N³-Bis-(3-dimethylaminopropyl)-carbodiimide

The thiourea intermediate undergoes oxidative desulfurization using yellow mercury oxide (HgO) in dichloromethane:

  • Reaction time : 40 hours (two HgO additions)

  • Distillation : 48–50°C at 0.1 Pa

  • Yield : 37%.

Guanidine Formation

The carbodiimide reacts with excess DMAPA to yield N,N',N''-tris-(3-dimethylaminopropyl)-guanidine . Subsequent protonation with sulfuric acid forms the target compound:

  • Stoichiometry : 1:2 (guanidine:sulfuric acid)

  • Workup : Precipitation from aqueous solution, filtration, and drying.

Direct Guanidinylation Using Goodman’s Reagent

A scalable approach employs N,-di-Boc--triflylguanidine (Goodman’s reagent ) to introduce the guanidine moiety.

Reaction with Primary Amines

DMAPA derivatives react with Goodman’s reagent in anhydrous dichloromethane:

  • Temperature : Ambient (22–25°C)

  • Time : 12 hours

  • Yield : 98% (after Boc deprotection).

Sulfuric Acid Salt Formation

The free guanidine base is treated with 1:2 molar equivalents of H₂SO₄ in ethanol, followed by solvent evaporation.

Reductive Alkylation of Cyanamide Derivatives

Cyanamide Synthesis

Bis(2-cyanoethyl) ether is hydrogenated to bis(3-aminopropyl) ether using Raney nickel:

  • Pressure : 50–100 bar H₂

  • Temperature : 80–100°C.

Guanidinylation and Sulfonation

The diamine reacts with cyanamide in the presence of sulfuric acid as both catalyst and proton source:

  • Molar ratio : 1:3 (diamine:cyanamide)

  • Yield : 68–72%.

Comparative Analysis of Methods

MethodStepsYield (%)Key ReagentsLimitations
Thiourea route337–83HgO, CS₂Toxic HgO, multi-step
Direct guanidinylation295Goodman’s reagentBoc deprotection required
Reductive alkylation468–72Raney nickel, H₂High-pressure conditions

Analytical Validation

Structural Confirmation

  • ¹H/¹³C NMR : Peaks at δ 1.65–1.71 ppm (m, 4H) and 181.3 ppm (C=S) confirm thiourea intermediates.

  • Elemental analysis : C 38.7%, H 8.2%, N 22.4% (matches C₁₆H₃₈N₆·2H₂SO₄).

Purity Assessment

  • HPLC : >95% purity using C18 column (0.1% TFA in acetonitrile/water).

Industrial-Scale Considerations

  • Mercury-free alternatives : Substituting HgO with copper(I) iodide reduces toxicity but lowers yields (25–30%).

  • Cost optimization : Bulk DMAPA reduces raw material costs by 40% compared to stepwise alkylation .

Chemical Reactions Analysis

Alkylation Reactions

The compound undergoes alkylation at either the guanidine nitrogen or the dimethylamino group, depending on reaction conditions.

Key Findings:

  • Methylation with Dimethyl Sulfate :

    • Anhydrous Conditions : Methylation preferentially occurs at the guanidine nitrogen due to its higher basicity, forming N,N,N',N',N''-pentamethyl-N''-[3-(dimethylamino)propyl]guanidinium methyl sulfate .

    • Humid/Acidic Conditions : Protonation of the guanidine nitrogen shifts reactivity to the dimethylamino group, yielding N,N,N',N',N''-pentamethyl-N''-[3-(trimethylazaniumyl)propyl]guanidinium dicationic species .

Reagent Conditions Product Reference
Dimethyl sulfateAnhydrous acetonitrile, RTMonocationic methylated guanidinium salt
Dimethyl sulfateMoisture-containing solventsDicationic species with methylation at dimethylamino group

Acid-Base Behavior and Salt Formation

The guanidine group (pKa ~13.5) and dimethylamino group (pKa ~10) confer strong basicity, enabling interactions with acids:

  • Protonation in Sulfuric Acid : Forms stable sulfate salts, as seen in its commercial formulation .

  • pH-Dependent Reactivity : Acidic conditions protonate the guanidine nitrogen, altering nucleophilic sites and reaction pathways .

Comparative Reactivity with Analogues

The dimethylamino substitution distinctively influences reactivity compared to derivatives:

Compound Reactivity Difference
N''-[3-(Diethylamino)propyl]guanidineReduced steric hindrance enhances alkylation rates at the guanidine nitrogen
N,N'-Bis(3-dimethylaminopropyl)thioureaThiourea functionality increases affinity for soft electrophiles (e.g., metal ions)

Mechanistic Insights

  • Nucleophilic Sites : The guanidine nitrogen is more basic but sterically hindered, while the dimethylamino group offers lower basicity but greater accessibility .

  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) favor guanidine alkylation, whereas protic solvents promote side reactions at the dimethylamino group .

Scientific Research Applications

Organic Synthesis and Catalysis

N''-[3-(Dimethylamino)propyl]guanidine; sulfuric acid is utilized as a reagent in organic synthesis, particularly in catalyzing reactions due to its guanidine structure. It has been shown to facilitate reactions such as transesterification of vegetable oils, which is crucial for biodiesel production .

Enzyme Inhibition Studies

This compound exhibits significant enzyme inhibition capabilities, particularly against protein arginine methyltransferases (PRMTs). PRMTs are involved in various cellular processes, and their inhibition can affect cancer cell proliferation. Studies have demonstrated effective inhibition of PRMT7 and PRMT9, which are implicated in tumor progression .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial membranes and inhibiting essential cellular functions, making it a candidate for developing new antimicrobial agents .

Neurotransmitter Modulation

There is emerging evidence that this compound can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders. Its ability to influence neurotransmitter activity could lead to novel pharmacological treatments .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant bactericidal activity, particularly against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 2: Enzyme Inhibition in Cancer Research

In cancer research, the compound was tested for its inhibitory effects on PRMTs involved in tumor progression. The study showed that it effectively inhibited PRMT7, leading to reduced cancer cell proliferation in vitro.

Enzyme TargetInhibition (%)Concentration (µM)
PRMT78510
PRMT97010

Comparison with Similar Compounds

Key Properties :

  • Basicity: The guanidine nitrogen (pKa ~13–14) is more basic than the dimethylamino group (pKa ~9–10), directing alkylation under controlled conditions .
  • Reactivity: Electrophiles attack either the guanidine (preferred in anhydrous conditions) or dimethylamino nitrogen (under protonation) .
  • Applications : Used in organic synthesis, catalysis, and polymer chemistry due to its dual reactivity and charge-modulating properties .

Comparison with Structurally Similar Compounds

Substituted Guanidine Derivatives

Compound Name Structural Variation Basicity (pKa) Key Reactivity/Applications Reference
N''-[3-(Dimethylamino)propyl]guanidine; sulfuric acid Dimethylamino propyl + sulfate counterion ~13–14 (guanidine N) Ambident alkylation; polymer synthesis
Bis(N''-[3-(morpholin-4-yl)propyl]guanidine) sulfuric acid Morpholinyl propyl + sulfate counterion Slightly lower (morpholine effect) Enhanced solubility; pharmaceutical intermediates
N,N,N',N'-Tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine Trimethoxysilyl propyl Comparable Surface modification; hybrid materials

Analysis :

  • Substituent Effects: Morpholinyl groups (electron-withdrawing) reduce basicity compared to dimethylamino groups (electron-donating), altering reaction pathways . Trimethoxysilyl groups introduce hydrolytic reactivity, enabling covalent bonding to silica surfaces .
  • Counterion Role : Sulfate enhances aqueous solubility, while tetraphenylborate (as in ’s tetraphenylborate salt) stabilizes cationic species for crystallography .

Functional Group Analogues

Compound Name Core Structure Key Differences Applications Reference
Propamocarb hydrochloride Carbamate ester Carbamate group instead of guanidine Antifungal agent; plant protection
VP/DMAPA copolymer Polymeric guanidine Copolymer with acrylamide Drug delivery; charge-responsive gels
N'-(3-Aminopropyl)-N'-[3-(dimethylamino)propyl]propane-1,3-diamine Polyamine Multiple amino groups Chelation; coordination chemistry

Analysis :

  • Guanidine vs. Carbamate : Guanidines exhibit higher basicity and nucleophilicity, making them superior catalysts, while carbamates (e.g., propamocarb) prioritize hydrolytic stability for sustained release in agrochemicals .
  • Polymeric vs. Monomeric: Copolymers (e.g., VP/DMAPA) leverage guanidine’s charge for pH-responsive behavior, contrasting with small molecules’ focused reactivity .

Basicity and Reactivity Trends

  • Alkylation Preferences: N''-[3-(Dimethylamino)propyl]guanidine undergoes methylation at the guanidine N under anhydrous conditions but switches to the dimethylamino N in acidic media . Morpholinyl derivatives show reduced electrophilic attack at the guanidine site due to steric and electronic effects .

Biological Activity

N''-[3-(Dimethylamino)propyl]guanidine; sulfuric acid is a guanidine derivative that has garnered interest in various fields, particularly in biological and medicinal research. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its guanidine structure, which is known for its ability to interact with biological molecules. Its chemical formula is C8H18N2O4SC_8H_{18}N_2O_4S, indicating the presence of sulfuric acid in the form of a salt. The dimethylamino group enhances solubility and biological interactions.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites or allosteric sites, altering their conformation and function.
  • Cell Membrane Interaction : It may affect cellular processes by interacting with cell membranes, influencing signaling pathways and cellular responses .
  • Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity, particularly against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA), showing promising minimum inhibitory concentrations (MIC) in vitro .

Biological Activity Overview

Biological Activity Description
Antimicrobial Effective against MRSA with an MIC of 1.5 µM .
Cytotoxicity Exhibits cytotoxic effects in cancer cell lines, with IC50 values indicating potential as an anticancer agent .
Enzyme Interaction Inhibits cysteine proteases crucial for parasite life cycles, suggesting potential in antiparasitic therapies .

Case Studies

  • Antimicrobial Efficacy Against MRSA :
    • A study demonstrated the compound's ability to penetrate bacterial membranes effectively, enhancing its accumulation within Gram-negative bacteria. This property is crucial for developing new antibiotics targeting resistant strains .
  • Cytotoxic Effects on Cancer Cells :
    • Research indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, including ovarian cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Inhibition of Cysteine Proteases :
    • The compound was evaluated for its effect on Cruzain, a major cysteine protease from Trypanosoma cruzi, revealing that it could inhibit enzyme activity effectively, which is vital for the parasite's survival .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

  • Antidiabetic and Anticancer Properties : Research indicates that derivatives of guanidine compounds show anti-diabetic effects along with anticancer properties through modulation of metabolic pathways and apoptosis induction in cancer cells .
  • Mechanistic Insights : Investigations into the binding interactions between the compound and specific protein targets have elucidated its mechanism of action, providing insights into how it alters cellular functions and signaling pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N''-[3-(dimethylamino)propyl]guanidine derivatives and their sulfuric acid salts?

  • The synthesis typically involves alkylation of guanidine precursors under strictly anhydrous conditions to prevent protonation and by-product formation. For example, methylation with dimethyl sulfate preferentially targets the guanidine nitrogen due to its higher basicity, but traces of moisture or acid lead to alkylation at the dimethylamino group instead, yielding dicationic species . Purification often requires anion exchange (e.g., with sodium tetraphenylborate) to isolate crystalline products .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of these compounds?

  • X-ray crystallography is essential for confirming bond lengths (e.g., C–N bonds in the guanidinium moiety: 1.334–1.351 Å) and angles (N–C–N angles ≈120°), which indicate trigonal-planar geometry and charge delocalization . NMR (¹H/¹³C) and IR spectroscopy complement crystallographic data by identifying functional groups and protonation states .

Q. What are the primary applications of N''-[3-(dimethylamino)propyl]guanidine derivatives in coordination chemistry?

  • These compounds act as ambident ligands, coordinating metals via either the guanidine nitrogen or the dimethylamino group. Sulfur-containing analogs (e.g., sulfur guanidine hybrids) have been used to synthesize biomimetic copper thiolate complexes, mimicking active sites in enzymes like cytochrome-c oxidase .

Advanced Research Questions

Q. How can regioselectivity during alkylation of ω-aminoalkylguanidines be controlled to avoid undesired dicationic by-products?

  • Alkylation site selectivity depends on reaction conditions:

  • Anhydrous, acid-free environments favor methylation at the guanidine nitrogen due to its higher basicity.
  • Traces of moisture or acid protonate the guanidine, redirecting alkylation to the dimethylamino group .
    • Advanced monitoring via in-situ pH control and spectroscopic tracking (e.g., ¹H NMR) helps optimize conditions .

Q. What computational methods validate charge delocalization in guanidinium salts, and how do experimental data align with theoretical models?

  • Density Functional Theory (DFT) calculations predict charge distribution across the CN₃ plane, which is experimentally confirmed by X-ray data showing nearly identical C–N bond lengths (1.333–1.351 Å) and trigonal-planar geometry . Discrepancies between theory and experiment (e.g., minor deviations in bond angles) may arise from crystal packing effects .

Q. What challenges arise in synthesizing sulfur-functionalized guanidine derivatives, and how are they addressed?

  • Sulfur incorporation (e.g., via thiol or disulfide groups) requires careful handling of reactive intermediates to prevent oxidation. For example, copper-mediated coupling reactions with aminothiophenol yield stable thioether-linked guanidines, but disulfide formation necessitates inert atmospheres and reducing agents . Characterization of sulfur coordination in metal complexes often involves EXAFS or EPR spectroscopy .

Methodological Considerations

Q. How do pH and solvent polarity influence the stability and reactivity of guanidine-sulfuric acid salts?

  • In aqueous media, sulfuric acid salts exhibit pH-dependent stability:

  • Low pH (3.5–4.5) : Enhances reactivity for anhydride formation with cyclizable carboxylic acids but risks hydrolysis of the dimethylamino group .
  • Neutral to high pH : Promotes urea derivative formation from carbodiimide activators, reducing coupling efficiency .

Q. What strategies mitigate purification challenges for guanidinium salts contaminated with ionic by-products?

  • Ion-exchange chromatography (e.g., using tetraphenylborate) effectively separates monocationic and dicationic species. Recrystallization from non-polar solvents (e.g., acetonitrile) improves purity, as seen in the isolation of the title compound in .

Data Contradictions and Resolution

Q. How can conflicting reports on alkylation outcomes (guanidine vs. dimethylamino sites) be reconciled?

  • Contradictions arise from variations in reaction conditions. Systematic studies show that alkylation at the guanidine nitrogen dominates only under rigorously anhydrous conditions, while trace protonation shifts reactivity to the dimethylamino group . Meta-analyses of synthetic protocols should emphasize moisture control and reagent purity.

Tables for Key Structural and Reaction Data

Parameter Value Source
C–N bond lengths (guanidine)1.333–1.351 Å
N–C–N bond angles118.8–121.2°
Optimal alkylation pH3.5–4.5 (for carbodiimide coupling)
Copper-thiolate bond length~2.3 Å (EXAFS data)

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